molecular formula C11H18O3 B14272440 Methyl 8-hydroxydeca-2,4-dienoate CAS No. 138110-89-1

Methyl 8-hydroxydeca-2,4-dienoate

Cat. No.: B14272440
CAS No.: 138110-89-1
M. Wt: 198.26 g/mol
InChI Key: VHUPRYBISKUNEK-UHFFFAOYSA-N
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Description

Methyl 8-hydroxydeca-2,4-dienoate is an organic compound with a unique structure characterized by a hydroxyl group and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-hydroxydeca-2,4-dienoate can be achieved through several methods. One common approach involves the Fe-catalyzed cross-coupling of methyl-(2E,4Z)-5-chloropenta-2,4-dienoate with n-pentylmagnesium bromide . This method is advantageous due to the low cost, availability, and high reaction rates of iron salts used in the process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic methods. The use of stable and easy-to-handle reagents, such as barium manganate (BaMnO4), is preferred to ensure efficient and safe production .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxydeca-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and diols.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Diols: Result from hydroxylation reactions.

    Alkylated Derivatives: Produced through substitution reactions.

Scientific Research Applications

Methyl 8-hydroxydeca-2,4-dienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-hydroxydeca-2,4-dienoate involves its interaction with molecular targets through its hydroxyl group and conjugated double bonds. These interactions can lead to various biochemical pathways, including oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-hydroxydeca-2,4-dienoate is unique due to its specific hydroxyl group placement and the conjugation of its double bonds, which confer distinct chemical and biological properties.

Properties

CAS No.

138110-89-1

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 8-hydroxydeca-2,4-dienoate

InChI

InChI=1S/C11H18O3/c1-3-10(12)8-6-4-5-7-9-11(13)14-2/h4-5,7,9-10,12H,3,6,8H2,1-2H3

InChI Key

VHUPRYBISKUNEK-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC=CC=CC(=O)OC)O

Origin of Product

United States

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